

Toxicological Profile of Triphenyltin on Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Triphenyltin

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Triphenyltin (TPT), an organotin compound, has seen widespread use as a fungicide and antifouling agent. However, its persistence in the environment and inherent toxicity pose a significant threat to a wide range of non-target organisms. This technical guide provides a comprehensive overview of the toxicological profile of TPT, summarizing key quantitative data, detailing experimental methodologies, and visualizing affected signaling pathways to facilitate a deeper understanding of its environmental impact and mechanisms of toxicity.

Executive Summary

Triphenyltin exhibits high toxicity to a broad spectrum of non-target organisms, with particularly pronounced effects on aquatic life. Its toxicological profile is characterized by acute and chronic toxicity, reproductive and developmental impairment, neurotoxicity, immunotoxicity, and genotoxicity. The primary mechanisms of TPT's toxicity involve the disruption of crucial signaling pathways, including the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor-gamma (PPAR γ) pathways, leading to endocrine disruption. TPT also inhibits mitochondrial ATP synthase, impairing cellular energy metabolism, and interferes with steroidogenesis by inhibiting key enzymes like aromatase. This guide consolidates the available quantitative data, provides an overview of the experimental protocols used to generate this data, and presents visual representations of the key signaling pathways affected by TPT.

Quantitative Toxicological Data

The toxicity of **triphenyltin** varies significantly across different species and toxicological endpoints. The following tables summarize the quantitative data available in the scientific literature.

Table 1: Acute and Chronic Toxicity of Triphenyltin to Non-Target Organisms

Species	Organism Type	Endpoint	Value	Exposure Duration	Compound	Reference
Rhamdia quelen (Silver Catfish)	Fish	96-h LC50	9.73 µg/L	96 hours	TPT Hydroxide	[1][2]
Sparus aurata (Gilthead Seabream)	Fish	24-h LC50	34.2 µg/L	24 hours	TPT Chloride	[1]
Pimephales promelas (Fathead Minnow)	Fish	30-day LC50	1.5 µg/L	30 days	Triphenyltin	[3]
Pimephales promelas (Fathead Minnow)	Fish	30-day NOEC	0.15 µg/L	30 days	Triphenyltin	[3]
Pimephales promelas (Fathead Minnow)	Fish	30-day LOEC	0.23 µg/L	30 days	Triphenyltin	[3]
Daphnia magna	Aquatic Invertebrate	21-day NOEC	0.1 µg/L	21 days	TPT Hydroxide	[3]
Freshwater Algae	Algae	EC50 (Growth Inhibition)	2-5 µg/L	-	TPT Chloride	[3]
Coturnix japonica (Japanese Quail)	Bird	LD50	46.5 - 114 mg/kg bw	-	Triphenyltin compounds	[3]

Colinus virginianus (Bobwhite Quail)	Bird	LD50	46.5 - 114 mg/kg bw	-	Triphenyltin compound [3]
Rat	Mammal	Oral LD50	285 - 378 mg/kg bw	-	Triphenyltin compound [3]
Guinea Pig	Mammal	Oral LD50	1 ppm in diet (growth inhibition)	-	TPT Acetate

Table 2: Reproductive and Developmental Toxicity of Triphenyltin

Species	Endpoint	NOAEL/LOAEL /ECx	Compound	Reference
Rat	Two-generation reproduction study (reduced litter size/pup weight)	NOAEL: 0.4 mg/kg bw/day	TPT Hydroxide	[3]
Rat	Two-generation reproduction study (reduced litter size/pup weight)	LOAEL: 1.5 mg/kg bw/day	TPT Hydroxide	[3]
Rabbit	Gavage study (decreased implantations and live fetuses)	LOAEL: 1.0 mg/kg bw/day	TPT Acetate	[3]
Rabbit	Gavage study (abortion and reduced fetal weight)	LOAEL: 0.9 mg/kg bw/day	TPT Hydroxide	[3]
Oryzias latipes (Medaka)	Two-generation study (fecundity and mortality)	LOEC (F0): 3.2 µg/L	Triphenyltin	
Oryzias latipes (Medaka)	Two-generation study (fecundity and mortality)	LOEC (F1): 1.0 µg/L	Triphenyltin	

Table 3: Neurotoxicity, Immunotoxicity, and Genotoxicity of Triphenyltin

Organism/Cell Line	Endpoint	Observation	Compound	Reference
Mouse	Immunotoxicity	Reduction in thymus and spleen weights at 1-10 mg/kg for 14 days. Inhibition of T-cell dependent humoral and cellular immune responses.	TPT Chloride	[4]
Chinese Hamster Ovary (CHO) cells	Genotoxicity (Micronucleus test)	Significant increase in micronuclei at 150 ng/mL.	TPT Hydroxide	[5]
Chinese Hamster Ovary (CHO) cells	Genotoxicity (Sister Chromatid Exchange)	Dose-dependent significant increase in SCE with S9 activation.	TPT Acetate & Hydroxide	[5]
BALB/c Mouse	Genotoxicity (in vivo Micronucleus test)	Dose-related significant increase in micronuclei in peripheral blood (oral gavage).	TPT Acetate	[5]
BALB/c Mouse	Genotoxicity (in vivo Micronucleus test)	Significant increase in micronucleated reticulocytes (single oral treatment).	TPT Hydroxide	[5]

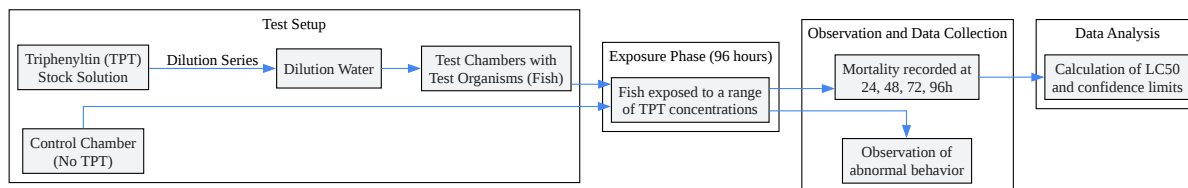
Experimental Protocols

The following sections provide an overview of the methodologies for key experiments cited in this guide, based on established OECD guidelines.

Fish Acute Toxicity Test (based on OECD 203)

This test determines the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.

- **Test Organism:** A recommended freshwater species such as Zebrafish (*Danio rerio*) or Fathead Minnow (*Pimephales promelas*).
- **Test Design:** Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system. A control group is maintained under identical conditions without the test substance.
- **Test Concentrations:** A geometric series of at least five concentrations is typically used, along with a control. The concentration range is determined by preliminary range-finding tests.
- **Exposure Duration:** 96 hours.
- **Observations:** Mortality is recorded at 24, 48, 72, and 96 hours. Any abnormal behavioral or physiological responses are also noted.
- **Data Analysis:** The LC50 and its 95% confidence limits are calculated for each observation period using appropriate statistical methods (e.g., probit analysis).
- **Analytical Monitoring:** The concentrations of **triphenyltin** in the test water are measured at the beginning and end of the test to verify exposure levels.



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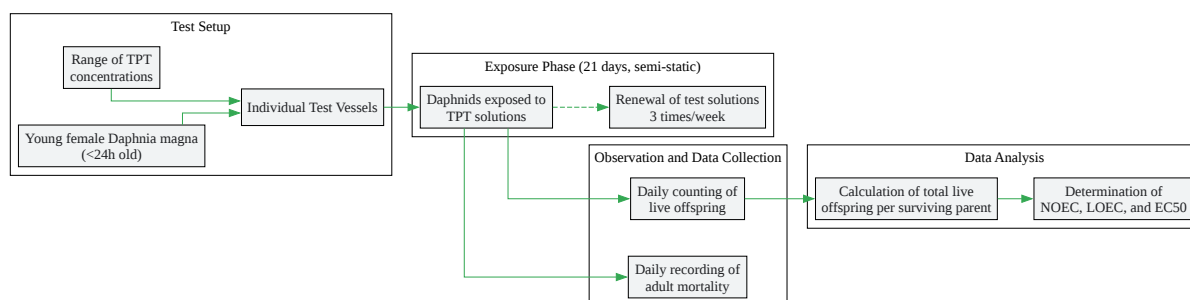
Workflow for Fish Acute Toxicity Test (OECD 203).

Daphnia magna Reproduction Test (based on OECD 211)

This chronic test evaluates the effects of a substance on the reproductive output of the freshwater crustacean *Daphnia magna*.

- Test Organism: Young female *Daphnia magna* (<24 hours old).
- Test Design: Individual daphnids are exposed to a range of test substance concentrations in a semi-static system, with renewal of the test solutions typically three times a week.
- Test Concentrations: At least five concentrations in a geometric series and a control are used.
- Exposure Duration: 21 days.
- Observations: Adult mortality and the number of live offspring produced per adult are recorded daily.
- Data Analysis: The primary endpoint is the total number of live offspring produced per surviving parent animal. The Lowest Observed Effect Concentration (LOEC), No Observed Effect Concentration (NOEC), and the concentration causing a 50% reduction in reproduction (EC50) are determined.

- Analytical Monitoring: Concentrations of **triphenyltin** in the test media are measured to confirm exposure levels.



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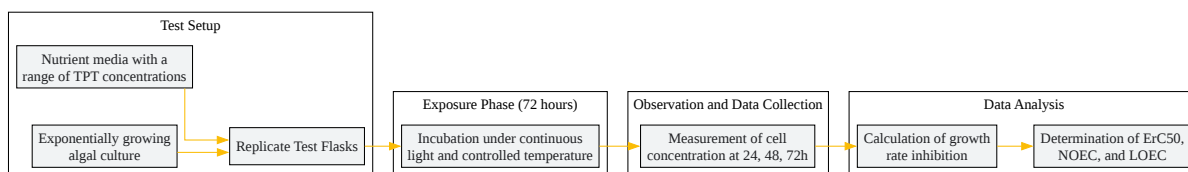
Workflow for *Daphnia magna* Reproduction Test (OECD 211).

Algal Growth Inhibition Test (based on OECD 201)

This test assesses the effects of a substance on the growth of a freshwater green alga.

- Test Organism: An exponentially growing culture of a recommended algal species, such as *Pseudokirchneriella subcapitata*.
- Test Design: Algal cultures are exposed to a range of concentrations of the test substance in a nutrient-rich medium under continuous illumination and controlled temperature.
- Test Concentrations: A minimum of five concentrations in a geometric series and a control are tested in replicate.

- Exposure Duration: 72 hours.
- Observations: Algal growth is measured at 24, 48, and 72 hours by determining cell concentration (e.g., using a cell counter or spectrophotometer).
- Data Analysis: The primary endpoint is the inhibition of growth rate. The concentration causing a 50% inhibition of growth rate (ErC50) is calculated. The NOEC and LOEC can also be determined.
- Analytical Monitoring: The concentrations of **triphenyltin** in the test medium are measured at the beginning and end of the exposure period.



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Workflow for Algal Growth Inhibition Test (OECD 201).

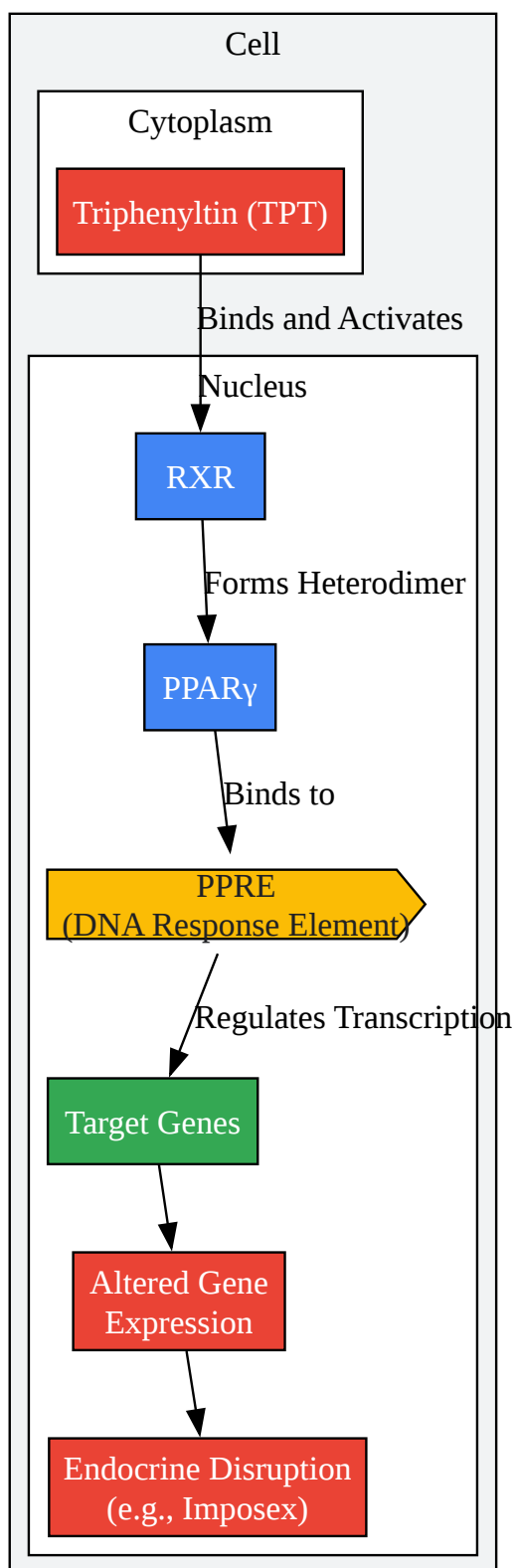
Signaling Pathways and Mechanisms of Toxicity

Triphenyltin exerts its toxic effects through the disruption of several critical cellular signaling pathways.

Endocrine Disruption via RXR and PPAR γ Activation

Triphenyltin is a known endocrine disruptor that can activate the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor-gamma (PPAR γ). These nuclear receptors form a heterodimer that regulates the transcription of genes involved in various physiological processes, including lipid metabolism and development. TPT can bind to RXR, leading to the

activation of the RXR/PPAR γ heterodimer and subsequent altered gene expression. This disruption of normal hormonal signaling can lead to adverse reproductive and developmental effects.

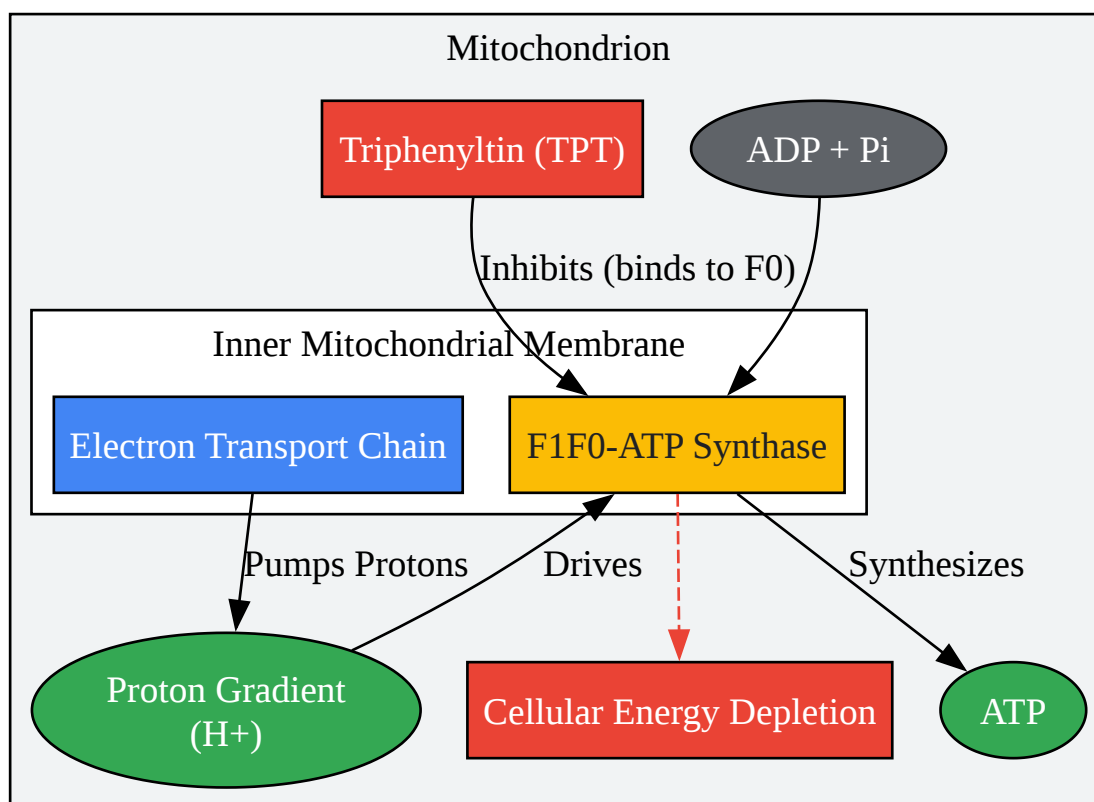


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TPT-mediated activation of the RXR/PPAR γ signaling pathway.

Inhibition of Mitochondrial ATP Synthase

Triphenyltin is a potent inhibitor of mitochondrial F1F0-ATP synthase, the enzyme responsible for the majority of cellular ATP production. TPT is thought to bind to the F0 subunit of the ATP synthase complex, blocking the proton channel and thereby uncoupling oxidative phosphorylation from ATP synthesis. This leads to a depletion of cellular energy, which can result in widespread cellular dysfunction and toxicity.

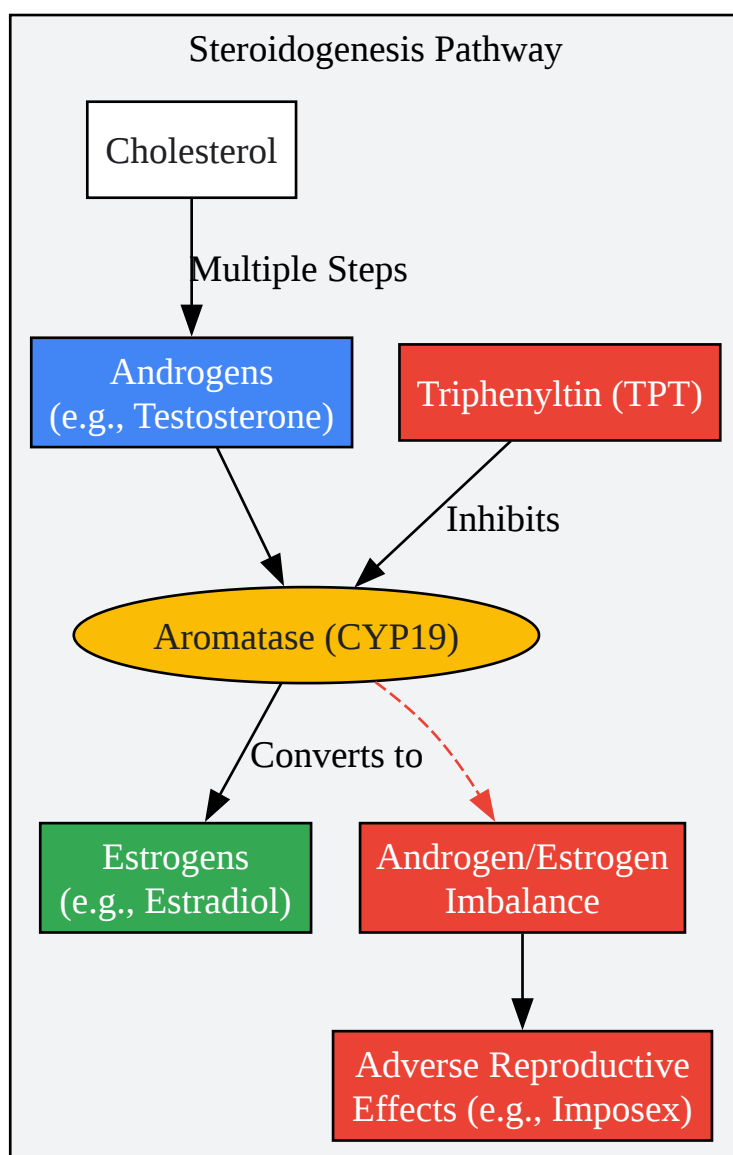


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Inhibition of mitochondrial ATP synthase by **triphenyltin**.

Disruption of Steroidogenesis

Triphenyltin can interfere with the synthesis of steroid hormones by inhibiting key enzymes in the steroidogenesis pathway. One of the primary targets is aromatase (CYP19), which is responsible for the conversion of androgens to estrogens. By inhibiting aromatase, TPT can lead to an imbalance in the androgen-to-estrogen ratio, contributing to its endocrine-disrupting effects, such as the development of male sexual characteristics in female organisms (imposex).



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Disruption of steroidogenesis by **triphenyltin** via aromatase inhibition.

Conclusion

The data presented in this technical guide underscore the significant toxicological threat that **triphenyltin** poses to non-target organisms. Its high toxicity at low concentrations, coupled with its persistence in the environment, necessitates careful monitoring and regulation. The disruption of fundamental biological processes, including endocrine signaling, energy metabolism, and steroidogenesis, highlights the multifaceted nature of TPT's toxicity. This guide provides a foundational resource for researchers, scientists, and drug development

professionals to understand the toxicological profile of **triphenyltin** and to inform future research and risk assessment efforts. Further investigation into the detailed molecular interactions and long-term ecosystem-level impacts of TPT is crucial for a complete understanding of its environmental risk.

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- To cite this document: BenchChem. [Toxicological Profile of Triphenyltin on Non-Target Organisms: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1233371#toxicological-profile-of-triphenyltin-on-non-target-organisms]

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